N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride
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Overview
Description
NBD-FTY720 phenoxy (hydrochloride) is a fluorescently-labeled analog of FTY720, an immune modulator known for its ability to down-regulate sphingosine-1-phosphate receptors . This compound retains the hydroxy methyl side chain of FTY720, which is targeted for phosphorylation by sphingosine kinases, suggesting that it would likewise be phosphorylated in vivo .
Preparation Methods
The preparation of NBD-FTY720 phenoxy (hydrochloride) involves the synthesis of the fluorescently-labeled analog of FTY720. The synthetic route includes the incorporation of a nitrobenzoxadiazole (NBD) moiety into the FTY720 structure . The reaction conditions typically involve the use of solvents such as methanol and chloroform in a 1:1 ratio . Industrial production methods may vary, but the compound is generally synthesized in a controlled laboratory environment to ensure high purity and consistency .
Chemical Reactions Analysis
NBD-FTY720 phenoxy (hydrochloride) undergoes several types of chemical reactions, including:
Phosphorylation: The hydroxy methyl side chain is targeted for phosphorylation by sphingosine kinases
Oxidation and Reduction: These reactions may occur under specific conditions, although detailed information on these reactions is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the phenoxy group.
Common reagents and conditions used in these reactions include sphingosine kinases for phosphorylation and various solvents such as DMF, DMSO, and ethanol . The major products formed from these reactions include phosphorylated derivatives of NBD-FTY720 phenoxy (hydrochloride) .
Scientific Research Applications
NBD-FTY720 phenoxy (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid biochemistry and sphingolipid metabolism.
Biology: Employed in the investigation of sphingosine-1-phosphate receptor functions and signaling pathways
Medicine: Explored for its potential therapeutic effects in immune modulation and its role in diseases such as multiple sclerosis
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of NBD-FTY720 phenoxy (hydrochloride) involves its phosphorylation by sphingosine kinases to form NBD-FTY720-phosphate . This phosphorylated form binds to and down-regulates sphingosine-1-phosphate receptors, leading to immune modulation . The compound also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1, and inhibits cytosolic phospholipase A2 activity .
Comparison with Similar Compounds
NBD-FTY720 phenoxy (hydrochloride) is unique due to its fluorescent labeling, which allows for easy tracking and visualization in research applications . Similar compounds include:
FTY720: The parent compound, known for its immune-modulating properties
NBD-labeled analogs: Other compounds with similar fluorescent labeling for various research purposes
NBD-FTY720 phenoxy (hydrochloride) stands out due to its specific combination of immune modulation and fluorescent properties, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
2-amino-2-[2-[4-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexoxy]phenyl]ethyl]propane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXNNTOWDYHBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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